1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol
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Overview
Description
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol typically involves the cyclization of α,β-acetylenic oximes or the reaction of hydroxylamine with β-diketones or their synthetic equivalents . One common method is the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents like hydrogen gas, and catalysts like AuCl3 and CuCl . Reaction conditions vary depending on the desired product but often involve moderate temperatures and pressures .
Major Products
Major products formed from these reactions include substituted isoxazoles, oximes, and amines .
Scientific Research Applications
1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3-(Methoxymethyl)isoxazol-5-yl)ethanol include other isoxazole derivatives, such as:
- 3,5-disubstituted isoxazoles
- 4,5-disubstituted isoxazoles
- Isoxazole-3-carboxylic acids
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . Its methoxymethyl and ethanol groups contribute to its solubility, reactivity, and potential biological activities .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-[3-(methoxymethyl)-1,2-oxazol-5-yl]ethanol |
InChI |
InChI=1S/C7H11NO3/c1-5(9)7-3-6(4-10-2)8-11-7/h3,5,9H,4H2,1-2H3 |
InChI Key |
QKYGUBNPFHSCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NO1)COC)O |
Origin of Product |
United States |
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